MC-Ala-Ala-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Ala-Ala-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is designed to connect an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells. The compound has a molecular weight of 458.51 and a chemical formula of C23H30N4O6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MC-Ala-Ala-PAB is synthesized through a series of peptide coupling reactions. The process typically involves the use of Fmoc-Ala-Ala-PAB as an intermediate. The synthesis begins with the protection of amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) groups, followed by coupling with alanine residues. The final step involves the deprotection of the Fmoc groups to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a solid product .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Ala-Ala-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target site.
Peptide Coupling Reactions: Involves the formation of peptide bonds between amino acids
Common Reagents and Conditions
Reagents: Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotection agents like piperidine.
Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) under inert atmosphere
Major Products Formed
The major product formed from the cleavage reaction of this compound is the cytotoxic drug that was initially conjugated to the antibody. This allows for targeted drug delivery to cancer cells .
Wissenschaftliche Forschungsanwendungen
MC-Ala-Ala-PAB is primarily used in the field of cancer research for the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound is also used in the study of peptide chemistry and the development of targeted therapies .
Wirkmechanismus
MC-Ala-Ala-PAB functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes or conditions, releasing the cytotoxic drug. The drug then exerts its effects by binding to its molecular targets, leading to cell death. The cleavage mechanism can involve proteolytic degradation or other enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MC-Val-Cit-PAB: Another cleavable linker used in ADCs, designed to be cleaved by cathepsin B.
MC-Ala-Ala-Asn-PAB: A similar peptide linker used in the synthesis of ADCs
Uniqueness
MC-Ala-Ala-PAB is unique due to its specific cleavage mechanism and its ability to release cytotoxic drugs efficiently. Its design allows for precise targeting and minimal off-target effects, making it a valuable tool in cancer therapy .
Eigenschaften
Molekularformel |
C23H30N4O6 |
---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C23H30N4O6/c1-15(24-19(29)6-4-3-5-13-27-20(30)11-12-21(27)31)22(32)25-16(2)23(33)26-18-9-7-17(14-28)8-10-18/h7-12,15-16,28H,3-6,13-14H2,1-2H3,(H,24,29)(H,25,32)(H,26,33)/t15-,16-/m0/s1 |
InChI-Schlüssel |
PKHVWJOCRXHNME-HOTGVXAUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.